5-Bromo-2,4-difluoropyridine chemical properties
5-Bromo-2,4-difluoropyridine chemical properties
Executive Summary
5-Bromo-2,4-difluoropyridine (CAS: 1802338-36-8) is a specialized heterocyclic building block critical to modern drug discovery.[1] Its value lies in its orthogonal reactivity profile : it possesses two electrophilic fluorines with distinct reactivities (C2 vs. C4) and a bromine handle at C5. This arrangement allows medicinal chemists to sequentially functionalize the pyridine ring with high regiocontrol, enabling the rapid synthesis of polysubstituted pyridine libraries—a scaffold ubiquitous in kinase inhibitors and GPCR ligands.
Part 1: Physicochemical Profile[2]
| Property | Data |
| CAS Number | 1802338-36-8 |
| IUPAC Name | 5-Bromo-2,4-difluoropyridine |
| Molecular Formula | C₅H₂BrF₂N |
| Molecular Weight | 193.98 g/mol |
| Physical State | Liquid to low-melting solid (Ambient) |
| Density | ~1.9 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water.[2] |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic/Light Sensitive) |
Part 2: Reactivity & Mechanistic Insight
The utility of 5-Bromo-2,4-difluoropyridine stems from the electronic differentiation between its three reactive sites.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
In 2,4-difluorinated pyridines, the C4 position is the primary site of nucleophilic attack.
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Mechanism: The nitrogen atom exerts a strong electron-withdrawing effect. The intermediate Meisenheimer complex formed by attack at C4 (para to nitrogen) is stabilized by resonance where the negative charge resides on the electronegative nitrogen.
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The "5-Bromo" Effect: While the bromine atom at C5 provides some steric bulk adjacent to C4, the electronic activation from the ring nitrogen dominates. Consequently, mild nucleophiles (amines, thiols) will selectively displace the C4-fluorine first. The C2-fluorine is significantly less reactive and typically requires elevated temperatures or stronger nucleophiles to displace once the C4 position is substituted.
Metal-Halogen Exchange (C5 Functionalization)
The C5-Bromine bond is orthogonal to the fluorine reactivity. It serves as a handle for:
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Lithium-Halogen Exchange: Treatment with n-BuLi or i-PrMgCl generates the C5-pyridyl anion, which can be quenched with electrophiles (e.g., DMF to form aldehydes, CO₂ to form acids).
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Cross-Coupling: The C-Br bond is an excellent partner for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.
Reaction Map
The following diagram illustrates the sequential functionalization logic:
Figure 1: Divergent synthetic pathways. Path 1 (Top) demonstrates C4-selective SNAr followed by C5 coupling. Path 2 (Bottom) shows C5 coupling first, retaining the fluorines.
Part 3: Experimental Protocols
Protocol A: Regioselective SNAr at C4
Objective: Selective displacement of the C4-fluorine with Morpholine.
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Preparation: Dissolve 5-Bromo-2,4-difluoropyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
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Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.2 eq) followed by the dropwise addition of Morpholine (1.05 eq).
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Note: Maintaining 0°C is crucial to prevent competitive attack at C2.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LC-MS.
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Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The major product will be 4-(5-bromo-2-fluoropyridin-4-yl)morpholine .
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: Installation of a phenyl group at C5 while preserving the C2/C4 fluorines.
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Setup: In a glovebox or under Argon, combine 5-Bromo-2,4-difluoropyridine (1.0 eq), Phenylboronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (5 mol%).
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Add K₂CO₃ (2.0 eq).
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Reaction: Heat to 80°C for 4–6 hours.
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Caution: Excessive heat or strong alkoxide bases can lead to hydrolysis of the fluorines. Carbonate bases are preferred.
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Workup: Filter through a Celite pad. Dilute with water and extract with DCM.
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Outcome: Yields 2,4-difluoro-5-phenylpyridine .
Part 4: Safety & Handling
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Hazards: Classed as an Irritant (Skin/Eye/Respiratory) .[3] Fluorinated pyridines can cause severe eye damage.[3]
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HF Generation: In the presence of strong acids or during combustion, this compound may release Hydrogen Fluoride (HF).
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14549654 (Isomer Analog). Retrieved from [Link](Note: Used for physical property estimation of the 2,4-isomer).
